Cas no 1700-37-4 (3-(benzyloxy)benzaldehyde)

3-(benzyloxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Benzyloxybenzaldehyde
- 3-(Benzyloxy)benzaldehyde
- 3-phenylmethoxybenzaldehyde
- Benzaldehyde,m-(benzyloxy)- (6CI,7CI,8CI)
- 3-(Phenylmethoxy)benzaldehyde
- 3-[(Phenylmethyl)oxy]benzaldehyde
- NSC 17152
- m-Benzyloxybenzaldehyde
- ASISCHEM N42207
- 3-Benzyloxybenzaldeh
- Benzaldehyde, m-(benzyloxy)-
- Benzaldehyde, 3-(phenylmethoxy)-
- AKOS BBS-00003155
- 3-Benzyloxybenzaldehyde98%
- 3-Benzyloxybenzaldehyde 98%
- 3-Benzyloxy-benzaldehyde
- K1S6OB2GNN
- JAICGBJIBWDEIZ-UHFFFAOYSA-N
- NSC17152
- MP Benzaldehyde resin
- PubChem13128
- Benzyl 3-formylphenyl ether
- 3-(Benzyl-Oxy)B
- UNII-K1S6OB2GNN
- AB00324
- EN300-15523
- NSC-17152
- FT-0615102
- AM10785
- DTXSID30168783
- AKOS000120403
- BP-12092
- F1997-0011
- BB 0217901
- SCHEMBL314161
- B2400
- 3-Benzyloxybenzaldehyde, 98%
- CS-W015008
- NS00025578
- EINECS 216-932-8
- Z26383730
- 3-(benzyloxy)benzaldehyde pound>>m-Benzyloxybenzaldehyde pound>>Benzaldehyde, 3-(phenylmethoxy)-
- CHEMBL300575
- SY007532
- MFCD00003367
- AB6262
- J-511764
- 1700-37-4
- STR06307
- BCP21831
- DTXCID5091274
- ALBB-019729
- DB-028370
- BBL023099
- STK200417
- 3-(benzyloxy)benzaldehyde
-
- MDL: MFCD00003367
- インチ: 1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2
- InChIKey: JAICGBJIBWDEIZ-UHFFFAOYSA-N
- ほほえんだ: O(C1=C([H])C([H])=C([H])C(C([H])=O)=C1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1956589
計算された属性
- せいみつぶんしりょう: 212.08373g/mol
- ひょうめんでんか: 0
- XLogP3: 3.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 212.08373g/mol
- 単一同位体質量: 212.08373g/mol
- 水素結合トポロジー分子極性表面積: 26.3Ų
- 重原子数: 16
- 複雑さ: 209
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 固体。
- 密度みつど: 1.1035 (rough estimate)
- ゆうかいてん: 57°C(lit.)
- ふってん: 180°C 0,08mm
- フラッシュポイント: 180°C/0.08mm
- 屈折率: 1.6000 (estimate)
- すいようせい: Soluble in water 38.87 mg/L @ 25°C.
- PSA: 26.30000
- LogP: 3.07810
- かんど: Air Sensitive
- ようかいせい: 未確定
3-(benzyloxy)benzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
- リスク用語:R20/21/22
- 危険レベル:IRRITANT
3-(benzyloxy)benzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
3-(benzyloxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15523-0.1g |
3-(benzyloxy)benzaldehyde |
1700-37-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001745-25g |
3-(benzyloxy)benzaldehyde |
1700-37-4 | 98% | 25g |
¥153 | 2024-05-25 | |
Enamine | EN300-15523-0.25g |
3-(benzyloxy)benzaldehyde |
1700-37-4 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Alichem | A014006112-500mg |
3-(Benzyloxy)benzaldehyde |
1700-37-4 | 95% | 500mg |
839.45 USD | 2021-06-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0478-25G |
3-(benzyloxy)benzaldehyde |
1700-37-4 | 95% | 25g |
¥ 303.00 | 2023-04-14 | |
Fluorochem | 079688-5g |
3-Benzyloxybenzaldehyde |
1700-37-4 | 95% | 5g |
£12.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1199459-200g |
3-Benzyloxybenzaldehyde |
1700-37-4 | 97% | 200g |
$540 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001745-1g |
3-(benzyloxy)benzaldehyde |
1700-37-4 | 98% | 1g |
¥35 | 2024-05-25 | |
TRC | B285460-5g |
3-Benzyloxybenzaldehyde |
1700-37-4 | 5g |
$ 92.00 | 2023-04-18 | ||
TRC | B285460-1g |
3-Benzyloxybenzaldehyde |
1700-37-4 | 1g |
$ 69.00 | 2023-04-18 |
3-(benzyloxy)benzaldehyde 関連文献
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Jin-Shuai Lan,Tong Zhang,Yun Liu,Yong Zhang,Jian-wei Hou,Sai-Sai Xie,Jing Yang,Yue Ding,Zhen-zhen Cai Med. Chem. Commun. 2017 8 471
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Siyuan Sun,Pavel Nagorny Chem. Commun. 2020 56 8432
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Pedro Merino,Loredana Maiuolo,Ignacio Delso,Vincenzo Algieri,Antonio De Nino,Tomas Tejero RSC Adv. 2017 7 10947
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D. H. R. Barton,G. Hewitt,P. G. Sammes J. Chem. Soc. C 1969 16
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5. 981. Chelate systems. Part IIB. L. Shaw,T. H. Simpson J. Chem. Soc. 1952 5027
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Hai-Bin Yang,Zhi-Hou Wang,Jin-Mei Li,Chuande Wu Chem. Commun. 2020 56 3801
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Jin-Shuai Lan,Tong Zhang,Yun Liu,Yong Zhang,Jian-wei Hou,Sai-Sai Xie,Jing Yang,Yue Ding,Zhen-zhen Cai Med. Chem. Commun. 2017 8 471
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10. Studies on the syntheses of heterocyclic compounds. Part DLXXVII. Synthesis of 2,3,4,5-tetrahydro-1H-benzazepine derivatives by phenolic cyclisationTetsuji Kametani,Kazuo Kigasawa,Mineharu Hiiragi,Haruhide Ishimaru,Seiji Haga J. Chem. Soc. Perkin Trans. 1 1974 2602
3-(benzyloxy)benzaldehydeに関する追加情報
3-(Benzyloxy)Benzaldehyde: A Comprehensive Overview
3-(Benzyloxy)benzaldehyde, also known by its CAS number 1700-37-4, is a versatile aromatic compound with significant applications in organic synthesis and material science. This compound, characterized by its benzaldehyde moiety and benzyloxy substituent, has garnered attention in recent years due to its unique chemical properties and potential in various industrial and research domains.
The molecular structure of 3-(benzyloxy)benzaldehyde comprises a benzene ring substituted with a benzyloxy group at the meta position relative to the aldehyde functional group. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic chemistry. The aldehyde group is highly reactive, facilitating various condensation reactions such as the Perkin reaction and the aldol condensation, which are pivotal in synthesizing complex aromatic compounds.
Recent studies have explored the use of 3-(benzyloxy)benzaldehyde in the development of advanced materials, particularly in the synthesis of polyaromatic hydrocarbons (PAHs). These materials exhibit exceptional thermal stability and electrical conductivity, making them suitable for applications in high-performance electronics and optoelectronic devices. Researchers at leading institutions have demonstrated that the incorporation of 3-(benzyloxy)benzaldehyde into PAH frameworks enhances their photovoltaic efficiency, a finding that has significant implications for renewable energy technologies.
In addition to its role in materials science, 3-(benzyloxy)benzaldehyde has found applications in pharmaceutical research. Its ability to participate in nucleophilic addition reactions has made it a valuable intermediate in the synthesis of bioactive molecules. For instance, studies published in reputable journals have highlighted its utility in constructing complex heterocyclic compounds, which are often precursors to drug candidates with potential therapeutic applications.
The synthesis of 3-(benzyloxy)benzaldehyde typically involves multi-step organic reactions, including Friedel-Crafts acylation followed by oxidation or direct alkylation strategies. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have further cemented the compound's position as a key intermediate in modern organic chemistry.
Beyond its chemical applications, 3-(benzyloxy)benzaldehyde has also been investigated for its potential in green chemistry initiatives. Its use as a precursor for biodegradable polymers and sustainable materials aligns with global efforts to reduce environmental impact. Researchers are exploring ways to integrate this compound into eco-friendly product lines without compromising on performance or functionality.
In conclusion, 3-(benzyloxy)benzaldehyde, with its CAS number 1700-37-4, stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across materials science, pharmaceuticals, and sustainable chemistry underscore its importance as a versatile building block. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future technological advancements.
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